AZD2716

Description

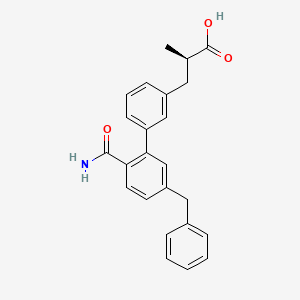

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c1-16(24(27)28)12-18-8-5-9-20(14-18)22-15-19(10-11-21(22)23(25)26)13-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H2,25,26)(H,27,28)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRCDPVYRPKGGI-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845753-81-2 | |

| Record name | 3-[3-(5-benzyl-2-carbamoyl-phenyl)phenyl]-2-methyl-propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AZD2716: A Technical Whitepaper on the Discovery and Development of a Novel sPLA2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and preclinical development of AZD2716, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2). This compound was identified through a fragment-based drug discovery approach and optimized to exhibit excellent preclinical pharmacokinetic properties and in vivo efficacy. This whitepaper details the mechanism of action, structure-activity relationships, experimental protocols, and the development rationale for this compound as a potential therapeutic agent for coronary artery disease. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized through detailed diagrams.

Introduction: The Role of sPLA2 in Coronary Artery Disease

Secreted phospholipase A2 (sPLA2) enzymes are a family of proteins that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids.[1] Several isoforms of sPLA2, particularly sPLA2-IIA, -V, and -X, are implicated in the pathogenesis of atherosclerosis and coronary artery disease.[2] These enzymes are associated with the modification of low-density lipoproteins (LDL), promoting their uptake by macrophages and leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[3] Furthermore, the products of sPLA2 activity can act as pro-inflammatory mediators, contributing to the chronic inflammation characteristic of atherosclerosis.[3] Inhibition of sPLA2 has therefore been pursued as a promising therapeutic strategy to mitigate the progression of coronary artery disease.[2]

The Discovery of this compound: A Fragment-Based Approach

This compound was discovered through an expedited, structure-based fragment screening campaign.[4] The initial hit, a primary aromatic carboxamide-containing fragment, was identified from an in-house library based on its activity against the sPLA2-IIa isoform and its potential for chemical elaboration.[4] This fragment-based approach allowed for the efficient exploration of chemical space and the development of a novel, potent inhibitor with favorable drug-like properties.[4]

Experimental Workflow: From Fragment to Candidate

The discovery of this compound followed a structured, iterative process common in fragment-based drug discovery. This involved initial fragment screening, hit validation, and subsequent structure-guided optimization to improve potency and pharmacokinetic properties.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of multiple sPLA2 isoforms, with the highest affinity for sPLA2-IIa.[5] By inhibiting sPLA2, this compound is designed to interrupt the pro-atherogenic signaling cascade at a key upstream point. The binding of this compound to sPLA2 prevents the hydrolysis of phospholipids in LDL particles, thereby reducing the formation of pro-inflammatory lipids and the subsequent uptake by macrophages, which leads to foam cell formation.[5]

Quantitative Data Summary

The development of this compound involved the systematic evaluation of a series of compounds to optimize potency against various sPLA2 isoforms and to improve pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound and Precursors

| Compound | sPLA2-IIa IC50 (nM)[4] | sPLA2-V IC50 (nM)[4] | sPLA2-X IC50 (nM)[4] | Human Plasma sPLA2 ICu,50 (nM)[4] |

| 1 (Fragment Hit) | 24,000 | - | - | 900 |

| 4 | 30 | 300 | 1000 | 7 |

| (R)-7 (this compound) | 10 | 40 | 400 | 0.1 |

ICu,50 is the unbound concentration required for 50% inhibition in human plasma.

Table 2: Preclinical Pharmacokinetic Profile of this compound ((R)-7)

| Species | Bioavailability (%)[4] | Clearance (mL/min/kg)[4] |

| Rat | >100 | 4 |

| Dog | 80 | 1 |

| Cynomolgus Monkey | 70 | 3 |

Structure-Activity Relationship (SAR)

The optimization from the initial fragment hit to this compound was guided by a clear SAR strategy. The goal was to enhance potency by establishing a bidentate chelation of the catalytic calcium ion within the sPLA2 active site, while also improving the overall physicochemical properties of the molecule.[4]

Experimental Protocols

Detailed experimental procedures were crucial for the successful identification and characterization of this compound.

Synthesis of this compound ((R)-7)

The synthesis of this compound was a multi-step process. A key step involved an enantioselective hydrogenation of an alkenoic acid to establish the chiral center.[5] The general synthetic scheme involved the formation of a biphenyl core via a Suzuki-Miyaura coupling, followed by functional group manipulations to install the primary amide and the carboxylic acid moieties.[4] The final racemic product was separated by chiral HPLC to yield the active (R)-enantiomer.[6]

Human Plasma sPLA2 Inhibition Assay

This assay was used to determine the potency of the inhibitors in a biologically relevant matrix.

-

Materials:

-

Compound in DMSO (0-10 µM final concentration)

-

Human heparin plasma pool (diluted 1:8 in assay buffer)

-

Assay Buffer: 10mM TRIS-HCl pH 9.0, 10 mM CaCl2, 0.1% FFA free BSA

-

Substrate: 1-Hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphomethanol (HPM)

-

384-well black plates

-

-

Procedure:

-

1.2 µL of the compound in DMSO was pre-incubated for 10 minutes at 37°C with 28.8 µL of diluted human heparin plasma in a 384-well plate.

-

20 µL of the HPM substrate was added to each well (final concentration 6 µM).

-

The kinetics of the reaction were monitored at room temperature for up to 90 minutes by measuring the fluorescence at an emission wavelength of 370 nm and an excitation wavelength of 340 nm.

-

The 50-minute time point was used to calculate the dose-response IC50 values.[6]

-

In Vivo Pharmacokinetic and Pharmacodynamic Study in Cynomolgus Monkeys

This study was conducted to assess the in vivo efficacy of this compound.

-

Subjects: Cynomolgus monkeys (N=2)

-

Dosing: A single oral dose of 30 mg of (R)-7 (this compound) was administered.

-

Sampling: Plasma samples were collected at various time points post-dosing.

-

Analysis:

-

The plasma concentrations of (R)-7 were determined by LC-MS/MS to evaluate the pharmacokinetic profile.

-

The sPLA2 activity in the plasma samples was measured using an appropriate assay to determine the pharmacodynamic effect (inhibition of sPLA2 activity).

-

The relationship between the plasma concentration of (R)-7 and the inhibition of sPLA2 activity was then established.[4]

-

Development Status and Future Outlook

This compound was selected as a clinical candidate for the treatment of coronary artery disease based on its potent and selective inhibition of sPLA2, excellent preclinical pharmacokinetic profile across multiple species, and clear in vivo efficacy.[4] A favorable toxicological profile was also observed in rats, dogs, and cynomolgus monkeys.[4] However, a review of publicly available clinical trial registries and publications does not indicate that this compound has entered into or completed clinical trials. The reasons for the apparent halt in development are not publicly disclosed.

Despite the lack of clinical progression for this compound, the discovery and preclinical development of this compound provide a valuable case study in the application of fragment-based drug discovery for a challenging therapeutic target. The detailed understanding of the SAR and the successful optimization of the initial fragment hit to a potent and selective inhibitor with good in vivo properties demonstrate the power of this approach. The learnings from the this compound program could be applied to future efforts to develop sPLA2 inhibitors for cardiovascular and other inflammatory diseases.

References

Preclinical Profile of AZD2716: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for AZD2716, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) investigated for the treatment of coronary artery disease. The information presented herein is compiled from publicly available preclinical studies to facilitate further research and development in cardiovascular therapeutics.

Executive Summary

This compound is a novel, orally bioavailable small molecule designed to target key enzymatic drivers of inflammation and lipid modification within the atherosclerotic plaque. Preclinical studies have demonstrated its ability to potently inhibit multiple sPLA2 isoforms, leading to a reduction in pro-inflammatory mediators and pro-atherogenic lipoprotein modifications. This document summarizes the key in vitro and in vivo data, details the experimental methodologies employed, and visualizes the underlying biological pathways and drug discovery rationale.

Data Presentation

The following tables summarize the quantitative preclinical data for this compound, focusing on its inhibitory potency against target enzymes and its pharmacokinetic profile across different species.

Table 1: In Vitro Inhibitory Activity of this compound against sPLA2 Isoforms [1][2]

| Target Isoform | IC50 (nM) |

| sPLA2-IIa | 10 |

| sPLA2-V | 40 |

| sPLA2-X | 400 |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: In Vitro Plasma sPLA2 Inhibition of this compound

| Parameter | Value |

| Human Plasma ICu,50 (nM) | 0.1 |

ICu,50 is the unbound concentration of the compound required to achieve 50% inhibition in plasma.

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Animal Models [3]

| Species | Route | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Rat | IV | - | 15 | 1.2 |

| PO | 100 | - | - | |

| Dog | IV | - | 5 | 1.1 |

| PO | 80 | - | - | |

| Cynomolgus Monkey | IV | - | 4 | 0.8 |

| PO | 100 | - | - |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data's context.

sPLA2 Inhibition Assay

Objective: To determine the in vitro potency of this compound against specific sPLA2 isoforms.

Methodology: The inhibitory activity of this compound on recombinant human sPLA2-IIa, sPLA2-V, and sPLA2-X was assessed using a fluorescence-based assay. The assay measures the enzymatic hydrolysis of a synthetic substrate, 1-O-(6-NBD-aminohexanoyl)-2-sn-1,2-di-O-hexyl-glycero-3-phosphocholine, which results in an increase in fluorescence intensity upon cleavage.

-

Reagents: Recombinant human sPLA2 enzymes, fluorescent substrate, assay buffer (50 mM HEPES, 1 mM CaCl2, 140 mM NaCl, 0.1% fatty acid-free BSA, pH 7.4), and this compound.

-

Procedure:

-

A dilution series of this compound was prepared in DMSO and pre-incubated with the respective sPLA2 enzyme in the assay buffer for 15 minutes at 37°C in a 96-well plate.

-

The enzymatic reaction was initiated by the addition of the fluorescent substrate.

-

Fluorescence intensity was measured kinetically over 30 minutes at 37°C using a fluorescence plate reader with excitation and emission wavelengths of 460 nm and 534 nm, respectively.

-

IC50 values were calculated from the dose-response curves by non-linear regression analysis.

-

Human Plasma sPLA2 Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound on endogenous sPLA2 in human plasma.

Methodology: The assay measures the ability of this compound to inhibit the hydrolysis of 14C-labeled phosphatidylcholine in human plasma.

-

Reagents: Pooled human plasma, [1-14C]oleic acid-labeled Escherichia coli membranes (as a source of radiolabeled phosphatidylcholine), assay buffer, and this compound.

-

Procedure:

-

A dilution series of this compound was prepared and incubated with human plasma for 30 minutes at 37°C.

-

The radiolabeled substrate was added to initiate the reaction.

-

The reaction was incubated for 60 minutes at 37°C and then terminated by the addition of a stopping solution (isopropanol/heptane/0.5 M H2SO4, 40:10:1 v/v/v).

-

The released [1-14C]oleic acid was separated by liquid-liquid extraction and quantified by scintillation counting.

-

IC50 values were determined from the concentration-inhibition curves, and the unbound IC50 (ICu,50) was calculated based on the plasma protein binding of this compound.

-

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic properties of this compound in various animal species.

Methodology: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were used for these studies.

-

Administration:

-

Intravenous (IV): this compound was administered as a single bolus dose via the tail vein (rats) or cephalic vein (dogs and monkeys).

-

Oral (PO): this compound was administered by oral gavage.

-

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and development.

Caption: sPLA2 Signaling Pathway in Atherosclerosis.

Caption: this compound Drug Discovery Workflow.

References

In Vivo Efficacy of AZD2716: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2716 is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes, which are implicated in the pathophysiology of coronary artery disease (CAD). Specifically, this compound targets sPLA2 isoforms IIa, V, and X, key players in inflammation and lipid metabolism. This technical guide provides a comprehensive overview of the publicly available in vivo efficacy data for this compound in preclinical animal models, with a focus on its pharmacokinetic and pharmacodynamic profile. While extensive research has been conducted on the in vitro activity and preclinical pharmacokinetics of this compound, detailed in vivo efficacy studies in animal models of atherosclerosis are not extensively reported in the public domain.

Mechanism of Action: sPLA2 Inhibition

Secreted phospholipase A2 enzymes hydrolyze phospholipids, leading to the release of arachidonic acid and lysophospholipids. These molecules are precursors to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting sPLA2, this compound is designed to reduce this inflammatory cascade, a key process in the development and progression of atherosclerotic plaques.

Figure 1: Simplified signaling pathway of sPLA2 and the inhibitory action of this compound.

In Vivo Pharmacokinetics

This compound has demonstrated excellent preclinical pharmacokinetic properties across multiple species, including rats, dogs, and cynomolgus monkeys, suggesting good oral bioavailability and low clearance.[1][2]

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Dose (mg/kg) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Rat | Oral | 2 | ~80 | Low | Low |

| Dog | Oral | 1 | >80 | Low | Low |

| Cynomolgus Monkey | Oral | 30 | High | Low | Moderate |

Note: Specific numerical values for all parameters are not publicly available and are summarized based on qualitative descriptions in the cited literature.

In Vivo Pharmacodynamics and Efficacy

The primary in vivo efficacy data for this compound comes from a pharmacodynamic study in cynomolgus monkeys.[1] This study demonstrated potent inhibition of plasma sPLA2 activity following oral administration.

Table 2: In Vivo sPLA2 Inhibition by this compound in Cynomolgus Monkeys

| Animal Model | Dose | Route | Primary Endpoint | Result |

| Cynomolgus Monkey | 30 mg | Oral | Inhibition of plasma sPLA2 activity | ICu,80 = 13 ± 3 nM |

ICu,80: Unbound concentration required to inhibit 80% of enzyme activity.

Experimental Protocols

Detailed experimental protocols for the in vivo studies are not fully available in the public domain. The following sections provide a summary of the known methodologies.

Pharmacokinetic Studies in Rats and Dogs

Specific details regarding the strain of rats and dogs, housing conditions, vehicle for this compound administration, blood sampling time points, and analytical methods for drug concentration determination have not been publicly disclosed.

Pharmacodynamic Study in Cynomolgus Monkeys

-

Animal Model: Cynomolgus monkeys (N=2).[1]

-

Drug Administration: A single 30 mg oral dose of this compound was administered.[1] The formulation and vehicle have not been specified.

-

Sampling: Blood samples were collected to measure plasma sPLA2 activity. The specific time points for blood collection are not detailed in the available literature.

-

Endpoint Measurement: The primary endpoint was the inhibition of sPLA2 activity in plasma. The specific assay methodology used to determine sPLA2 activity in the collected plasma samples has not been described in detail.

Figure 2: Experimental workflow for the in vivo pharmacodynamic study of this compound.

Efficacy in Animal Models of Atherosclerosis

Despite the intended therapeutic indication of coronary artery disease, there is a lack of publicly available data on the efficacy of this compound in established animal models of atherosclerosis. Such studies would typically involve the use of genetically modified mice (e.g., ApoE-/- or LDLr-/-) fed a high-fat diet to induce atherosclerotic plaque formation. Key endpoints in these models would include the quantification of plaque area, assessment of plaque composition (e.g., lipid content, macrophage infiltration), and measurement of inflammatory markers. The absence of such data in the public domain suggests that these studies may not have been part of the initial preclinical data package or have not been published.

Conclusion

This compound is a potent sPLA2 inhibitor with favorable preclinical pharmacokinetic characteristics across multiple species. In vivo studies in cynomolgus monkeys have confirmed its ability to potently inhibit plasma sPLA2 activity after oral administration, demonstrating target engagement in a relevant preclinical species. However, a significant gap in the publicly available data is the lack of efficacy studies in animal models of atherosclerosis. Such data would be crucial for further validating the therapeutic potential of this compound in its intended indication of coronary artery disease. Further research and publication of these studies are warranted to fully understand the in vivo efficacy profile of this compound.

References

Unveiling the Cross-Species Pharmacokinetic Profile of AZD2716: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of AZD2716, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), across various preclinical species. The information presented herein is crucial for understanding the disposition of this compound and for guiding further development and clinical trial design.

Executive Summary

This compound has demonstrated excellent preclinical pharmacokinetic properties, characterized by low clearance and high oral bioavailability across multiple species, including mouse, rat, dog, and cynomolgus monkey.[1][2] This favorable profile supports its potential as a therapeutic agent for coronary artery disease. This document details the quantitative PK parameters, the experimental methodologies employed in these studies, and the underlying signaling pathway of its therapeutic target.

Cross-Species Pharmacokinetic Data

The pharmacokinetic parameters of this compound following intravenous (i.v.) and oral (p.o.) administration in mouse, rat, dog, and cynomolgus monkey are summarized below. The data highlights the consistent and favorable profile of the compound across different animal models.

| Species | Dose (i.v./p.o.) (mg/kg) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (F) (%) |

| Mouse | 1 / 2 | 11 | 1.1 | 95 |

| Rat | 1 / 2 | 1 | 0.22 | 81 |

| Dog | 0.5 / 1 | 0.3 | 0.26 | 82 |

| Cynomolgus Monkey | 0.5 / 1 | 1.1 | 0.32 | 100 |

Data sourced from Giordanetto F, et al. ACS Med Chem Lett. 2016;7(10):884-889.[1][2]

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through a series of in vivo studies. The following is a detailed description of the methodologies employed.

In Vivo Pharmacokinetic Studies

Species and Housing: Male mice (strain not specified), Sprague-Dawley rats, Beagle dogs, and cynomolgus monkeys were used for the pharmacokinetic studies. Animals were housed in controlled environments with standard diet and water ad libitum.

Dosing:

-

Intravenous (i.v.) Administration: this compound was formulated in an appropriate vehicle and administered as a bolus dose via a suitable vein for each species (e.g., tail vein for rodents, cephalic vein for dogs and monkeys).

-

Oral (p.o.) Administration: For oral dosing, this compound was administered via gavage as a solution or suspension in a suitable vehicle.

Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing. The sampling schedule was designed to adequately characterize the absorption, distribution, and elimination phases of the drug. Blood samples were collected into tubes containing an appropriate anticoagulant and processed to obtain plasma.

Bioanalysis: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was optimized for sensitivity, specificity, accuracy, and precision to ensure reliable quantification of the analyte in biological matrices.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This included the calculation of clearance (CL), volume of distribution at steady state (Vss), and oral bioavailability (F).

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting secreted phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade associated with atherosclerosis. The following diagram illustrates the pro-atherogenic signaling pathway of sPLA2.

Caption: Pro-atherogenic signaling pathway of secreted phospholipase A2 (sPLA2) and the inhibitory action of this compound.

Conclusion

This compound demonstrates a promising and consistent pharmacokinetic profile across multiple preclinical species, characterized by low clearance and high oral bioavailability.[1][2] These attributes, coupled with its potent inhibition of sPLA2, underscore its potential as a novel therapeutic agent for the treatment of coronary artery disease. The data and protocols presented in this guide provide a solid foundation for its continued development and translation to clinical settings.

References

Unraveling the Role of sPLA2-IIa: A Technical Guide to Investigation with AZD2716

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Secreted phospholipase A2 group IIA (sPLA2-IIa) has emerged as a significant therapeutic target in a variety of inflammatory diseases, most notably atherosclerosis. This enzyme's role extends beyond simple lipid hydrolysis, encompassing complex signaling pathways that contribute to inflammatory responses. This technical guide provides a comprehensive overview of sPLA2-IIa, its multifaceted signaling roles, and the investigational inhibitor AZD2716. We present detailed experimental protocols for assessing sPLA2-IIa activity and the inhibitory effects of compounds like this compound, alongside a compilation of key quantitative data. Furthermore, this guide utilizes visualizations to elucidate the intricate signaling cascades and experimental workflows central to sPLA2-IIa research.

Introduction: The Significance of sPLA2-IIa

Secreted phospholipase A2 (sPLA2) enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. Among the eleven identified mammalian sPLA2 isoforms, sPLA2-IIa has been extensively studied for its pronounced pro-inflammatory functions.[1] Elevated levels of sPLA2-IIa are associated with a range of inflammatory conditions, including coronary artery disease, where it is implicated in the modification of low-density lipoprotein (LDL) and the subsequent formation of macrophage foam cells, a hallmark of atherosclerotic plaques.[2] The multifaceted role of sPLA2-IIa in inflammation has positioned it as a compelling target for therapeutic intervention.

This compound: A Potent sPLA2 Inhibitor

This compound is a novel and potent inhibitor of secreted phospholipase A2 enzymes.[3][4] Developed through a structure-based fragment approach, this compound has demonstrated significant inhibitory activity against key sPLA2 isoforms implicated in cardiovascular disease.[3] Its favorable preclinical pharmacokinetic profile and in vivo efficacy have led to its selection as a clinical candidate for the treatment of coronary artery disease.[2][5]

Quantitative Data: this compound Inhibition Profile and Pharmacokinetics

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against various sPLA2 isoforms and its pharmacokinetic properties in preclinical species.

Table 1: Inhibitory Potency of this compound against sPLA2 Isoforms [4]

| sPLA2 Isoform | IC50 (nM) |

| sPLA2-IIa | 10 |

| sPLA2-V | 40 |

| sPLA2-X | 400 |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. Data are the mean of at least two experiments.[4]

Table 2: Preclinical Pharmacokinetic Parameters of this compound [3]

| Species | Bioavailability (%) | Clearance (mL/min/kg) |

| Rat | High | Low |

| Dog | High | Low |

In vivo pharmacokinetic analysis of (R)-7 (this compound) showed consistent high bioavailability and low clearance across different animal species.[3]

Signaling Pathways of sPLA2-IIa

The pro-inflammatory effects of sPLA2-IIa are mediated through two distinct mechanisms: its enzymatic activity and its ability to act as a ligand to activate downstream signaling pathways independent of its catalytic function.

Enzymatic Pathway: The Arachidonic Acid Cascade

The canonical function of sPLA2-IIa is the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[6][7] AA is a precursor for the synthesis of eicosanoids, a class of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[8] This cascade is a primary driver of the inflammatory response. This compound directly inhibits this pathway by blocking the catalytic activity of sPLA2-IIa.

Non-Enzymatic Signaling: Ligand-Receptor Interactions

sPLA2-IIa can also function as a signaling molecule by binding to cell surface receptors, such as integrins αvβ3 and α4β1, independent of its enzymatic activity.[9][10] This interaction can trigger intracellular signaling cascades, leading to cell proliferation and the expression of pro-inflammatory genes.[9] This non-enzymatic function highlights the complexity of sPLA2-IIa's role in inflammation. While this compound is designed to inhibit the catalytic site, understanding its potential effects on these protein-protein interactions is an area of ongoing research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of sPLA2-IIa and the inhibitory potential of compounds like this compound.

sPLA2-IIa Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available fluorometric assay kits and published methodologies.[11]

Objective: To measure the enzymatic activity of sPLA2-IIa and assess the inhibitory effect of this compound.

Materials:

-

Recombinant human sPLA2-IIa

-

Fluorescent phospholipid substrate (e.g., 1-octacosanyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphatidyl monomethyl ester)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound in assay buffer to create a range of concentrations for IC50 determination.

-

In a 96-well black microplate, add the sPLA2-IIa enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorescent phospholipid substrate to all wells.

-

Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/380 nm for pyrene-based substrates) at 37°C for a defined period (e.g., 30-60 minutes).

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Arachidonic Acid Release Assay

This protocol is based on established methods for measuring agonist-induced arachidonic acid release from cultured cells.[6][7]

Objective: To determine the effect of this compound on sPLA2-IIa-mediated arachidonic acid release from cells.

Materials:

-

Cell line expressing sPLA2-IIa (e.g., HEK293 cells transfected with human sPLA2-IIa)

-

[³H]-Arachidonic acid

-

Cell culture medium

-

This compound

-

Scintillation counter and cocktail

Procedure:

-

Seed cells in a multi-well plate and grow to confluency.

-

Label the cells by incubating with [³H]-Arachidonic acid in the culture medium overnight.

-

Wash the cells to remove unincorporated [³H]-Arachidonic acid.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an appropriate agonist to induce sPLA2-IIa activity and arachidonic acid release.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the amount of released [³H]-Arachidonic acid in the supernatant using a scintillation counter.

-

Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity and determine the inhibitory effect of this compound.

Macrophage Foam Cell Formation Assay

This protocol provides a general framework for assessing the inhibition of macrophage foam cell formation, a key event in atherosclerosis.[12][13]

Objective: To evaluate the ability of this compound to inhibit the formation of macrophage foam cells.

Materials:

-

Macrophage cell line (e.g., THP-1) or primary macrophages

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Modified LDL (e.g., oxidized LDL or acetylated LDL)

-

This compound

-

Oil Red O staining solution

-

Microscope

Procedure:

-

Differentiate THP-1 monocytes into macrophages by treating with PMA.

-

Incubate the differentiated macrophages with modified LDL in the presence of various concentrations of this compound or vehicle control for 24-48 hours.

-

Wash the cells to remove excess lipids and inhibitor.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Wash the cells to remove unbound stain.

-

Visualize and quantify the lipid accumulation in the macrophages using microscopy. The extent of red staining is indicative of foam cell formation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical investigation of a sPLA2-IIa inhibitor like this compound.

Conclusion

The investigation of sPLA2-IIa's role in inflammatory diseases is a dynamic field of research, with the development of potent inhibitors like this compound offering promising therapeutic avenues. This technical guide provides a foundational understanding of sPLA2-IIa, its inhibitor this compound, and the experimental methodologies required for their study. The provided data, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of sPLA2-IIa and advancing the development of novel anti-inflammatory therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intracellular Actions of Group IIA Secreted Phospholipase A2 and Group IVA Cytosolic Phospholipase A2 Contribute to Arachidonic Acid Release and Prostaglandin Production in Rat Gastric Mucosal Cells and Transfected Human Embryonic Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct phospholipases A2 regulate the release of arachidonic acid for eicosanoid production and superoxide anion generation in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pro-inflammatory secretory phospholipase A2 type IIA binds to integrins alphavbeta3 and alpha4beta1 and induces proliferation of monocytic cells in an integrin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proinflammatory secreted phospholipase A2 type IIA (sPLA-IIA) induces integrin activation through direct binding to a newly identified binding site (site 2) in integrins αvβ3, α4β1, and α5β1 [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential inhibition of macrophage foam-cell formation and atherosclerosis in mice by PPARα, β/δ, and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential inhibition of macrophage foam-cell formation and atherosclerosis in mice by PPARalpha, beta/delta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD2716: A Technical Guide to its Application as a Chemical Probe for sPLA2-V Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted phospholipase A2 (sPLA2) enzymes, particularly the group V isoform (sPLA2-V), are implicated in a variety of inflammatory and cardiovascular diseases. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, most notably arachidonic acid, and lysophospholipids.[1] These products serve as precursors for a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. The development of potent and selective inhibitors for sPLA2 isoforms is therefore of significant interest for both therapeutic intervention and as chemical probes to elucidate the specific roles of these enzymes in complex biological systems.

AZD2716 has emerged as a potent inhibitor of several sPLA2 isoforms, with a notable activity against sPLA2-V.[2] Developed as a clinical candidate for the treatment of coronary artery disease, its well-characterized preclinical profile makes it a valuable tool for researchers investigating the function of sPLA2-V.[2][3] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling context of its target, detailed experimental protocols for its use, and a comparative analysis with other known sPLA2 inhibitors.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against various sPLA2 isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below, alongside data for other relevant sPLA2 inhibitors for comparative purposes.

| Compound | sPLA2-IIA IC50 (nM) | sPLA2-V IC50 (nM) | sPLA2-X IC50 (nM) | Plasma sPLA2 ICu,50 (nM) |

| This compound ((R)-7) | 10 | 40 | 400 | 0.1 |

| Varespladib (LY315920) | 9 | - | - | 6.2 (human serum) |

Preclinical Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of a chemical probe is crucial for designing and interpreting in vivo experiments. This compound has demonstrated favorable preclinical pharmacokinetic properties across several species.

| Species | Route | Dose (mg/kg) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Mouse | IV / PO | - / - | - | 7.7 | 0.114 - 1.77 |

| Rat | IV / PO | - / - | - | 2.24 | 0.114 - 1.77 |

| Dog | IV / PO | - / - | - | 10 | 0.114 - 1.77 |

| Cynomolgus Monkey | IV / PO | - / 30 | - | 0.754 | 0.114 - 1.77 |

Note: Specific dose information for IV/PO PK studies in mouse, rat, and dog for this compound were not detailed in the provided search results. The clearance and volume of distribution ranges are for a similar MEK inhibitor, G-573, and are provided as a general reference for preclinical PK parameters[6]. The oral dose for the cynomolgus monkey study is from the primary this compound publication[3]. More detailed preclinical pharmacokinetic data for this compound can be found in reference[7].

sPLA2-V Signaling Pathway

sPLA2-V plays a critical role in the initiation of the arachidonic acid cascade, particularly in immune cells such as macrophages and mast cells.[8][9] Upon cellular activation by various stimuli, sPLA2-V is secreted and acts on the outer leaflet of cell membranes to release arachidonic acid. This free fatty acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators then act on their respective G-protein coupled receptors to elicit a range of inflammatory responses.

References

- 1. Secreted Phospholipases A2 - not just Enzymes: Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Varespladib - Wikipedia [en.wikipedia.org]

- 6. Preclinical disposition and pharmacokinetics-pharmacodynamic modeling of biomarker response and tumour growth inhibition in xenograft mouse models of G-573, a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Roles of Phospholipase A2 in Phagocytes [frontiersin.org]

- 9. Frontiers | Regulatory Roles of Phospholipase A2 Enzymes and Bioactive Lipids in Mast Cell Biology [frontiersin.org]

Methodological & Application

Application Notes and Protocols for AZD2716 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2716 is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes, which are key players in the production of various inflammatory mediators.[1][2][3] sPLA2s catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid, the precursor for prostaglandins and leukotrienes.[1] By inhibiting sPLA2, this compound effectively blocks the initial step in this pro-inflammatory cascade, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[1][2] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, biochemical activity, and a general protocol for its application in cell culture experiments.

Mechanism of Action

This compound functions as a competitive inhibitor of secreted phospholipase A2 (sPLA2) enzymes, with potent activity against isoforms sPLA2-IIa, -V, and -X.[1] The inhibitory action of this compound is mediated through its interaction with the active site of the sPLA2 enzyme. Specifically, the primary amide group of this compound establishes three hydrogen bonds with the enzyme and a crucial coordination bond with the catalytic calcium ion (Ca2+), which is essential for the enzyme's hydrolytic activity.[1][2] This binding prevents the substrate (phospholipids) from accessing the active site, thereby inhibiting the release of arachidonic acid and subsequent production of downstream inflammatory mediators like prostaglandins and leukotrienes.

Figure 1: Mechanism of action of this compound in the arachidonic acid cascade.

Biochemical Activity of this compound

The inhibitory potency of this compound has been determined against several sPLA2 isoforms and in human plasma. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| sPLA2-IIa | 10 |

| sPLA2-V | 40 |

| sPLA2-X | 400 |

| Human Plasma sPLA2 | 0.1 (ICu,50) |

| Data sourced from ACS Medicinal Chemistry Letters.[1] |

Experimental Protocol for In Vitro Cell Culture

This protocol provides a general framework for evaluating the effects of this compound in a cell-based assay. The specific cell line and assay endpoints should be chosen based on the research question.

1. Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell line expressing the sPLA2 isoform of interest (e.g., A549 cells for sPLA2-IIa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell stimulation agent (e.g., lipopolysaccharide (LPS), interleukin-1β (IL-1β))

-

Assay-specific reagents (e.g., ELISA kit for prostaglandin E2)

2. Stock Solution Preparation

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Cell Culture and Seeding

-

Culture the chosen cell line in complete medium in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in appropriate culture plates (e.g., 96-well plates) at a density that will result in 80-90% confluency at the time of the experiment.

-

Allow the cells to adhere and grow overnight.

4. Compound Treatment

-

Prepare serial dilutions of this compound in a complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).

-

Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

Pre-incubate the cells with this compound for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target engagement.

5. Cell Stimulation

-

Following pre-incubation, add the cell stimulation agent (e.g., LPS, IL-1β) to the wells to induce sPLA2 expression and/or activity.

-

Incubate for a period sufficient to elicit a measurable response (e.g., 18-24 hours).

6. Endpoint Measurement

-

Collect the cell culture supernatant for the quantification of secreted products like prostaglandin E2 using an ELISA kit.

-

Alternatively, cell lysates can be prepared to measure intracellular markers or enzyme activity.

-

Analyze the results to determine the dose-dependent inhibitory effect of this compound.

Figure 2: General experimental workflow for in vitro testing of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of sPLA2 in various biological processes, particularly in the context of inflammation. The provided protocols and data offer a starting point for researchers to design and execute in vitro experiments to explore the effects of this potent sPLA2 inhibitor. Careful optimization of cell lines, compound concentrations, and incubation times will be necessary to achieve robust and reproducible results for specific research applications.

References

Application Notes and Protocols for AZD2716 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and protocols for in vivo studies involving AZD2716, a potent inhibitor of secreted phospholipase A2 (sPLA2). The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetic profile of this compound.

Overview of this compound

This compound is a novel, potent, and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes.[1][2] These enzymes play a crucial role in the hydrolysis of phospholipids, leading to the production of pro-inflammatory mediators such as arachidonic acid and lysophospholipids.[3] Elevated levels of sPLA2 are associated with the pathogenesis of various inflammatory conditions, including coronary artery disease.[1][2] this compound has demonstrated excellent preclinical pharmacokinetic properties across multiple species and clear in vivo efficacy.[1][2]

Recommended Dosage for In Vivo Studies

The following table summarizes the pharmacokinetic parameters of this compound in various animal models, providing a basis for dose selection in preclinical studies.

| Species | Route | Dose (µmol/kg) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Bioavailability (F, %) |

| Mouse | IV | 2 | 1 | 0.22 | - |

| PO | 4 | - | - | 81 | |

| Rat | IV | 1 | 0.3 | 0.26 | - |

| PO | 2 | - | - | 82 | |

| Dog | IV/PO | N/A | Low | N/A | High |

| Cynomolgus Monkey | PO | 30 mg (total dose) | N/A | N/A | High |

Data compiled from the primary publication on the discovery of this compound.[1][4][5]

Note on Dosage:

-

The provided doses in µmol/kg for mouse and rat can be converted to mg/kg based on the molecular weight of this compound.

-

The 30 mg oral dose in cynomolgus monkeys was shown to generate a concentration-dependent inhibition of sPLA2 activity in plasma.[1][4]

-

Dose selection for specific studies should be guided by the desired plasma exposure levels and the targeted level of sPLA2 inhibition.

Experimental Protocols

In Vivo Administration via Oral Gavage (Mouse/Rat Model)

This protocol outlines the standard procedure for the oral administration of this compound to mice and rats.

Materials:

-

This compound, appropriately formulated for oral administration (e.g., in a vehicle such as 0.5% methylcellulose)

-

Gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip[6][7]

-

Syringes

-

Animal scale

-

Permanent marker

Procedure:

-

Animal Preparation: Acclimatize animals to the housing conditions for at least 3-5 days prior to the experiment.

-

Dose Calculation: Weigh each animal to determine the precise dosing volume. The maximum recommended dosing volume is typically 10 mL/kg.[7]

-

Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.[6]

-

Animal Restraint: Properly restrain the animal to ensure its safety and to facilitate the procedure. For mice, this can be achieved by scruffing the neck. For rats, a towel can be used to wrap the animal securely.

-

Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[6] If resistance is met, withdraw and reinsert.

-

Dose Delivery: Once the needle is in the correct position, dispense the calculated volume of the this compound formulation.

-

Post-Administration Monitoring: Monitor the animal for a short period after administration to ensure there are no signs of distress or adverse reactions.

Plasma Collection and sPLA2 Activity Assay

This protocol describes the collection of plasma samples and the subsequent measurement of sPLA2 activity to assess the pharmacodynamic effect of this compound.

Materials:

-

Blood collection tubes (e.g., containing EDTA or heparin)

-

Centrifuge

-

Pipettes and tips

-

sPLA2 activity assay kit (e.g., Cayman Chemical's sPLA2 Assay Kit or similar)[8][9]

-

Microplate reader

Procedure:

-

Blood Collection: At predetermined time points following this compound administration, collect blood samples from the animals via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

-

Plasma Preparation: Centrifuge the blood collection tubes (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

-

Plasma Storage: Carefully aspirate the plasma supernatant and store it at -80°C until analysis.

-

sPLA2 Activity Assay: a. Thaw the plasma samples on ice. b. Follow the manufacturer's instructions for the chosen sPLA2 activity assay kit. Typically, this involves adding a specific volume of plasma to a reaction mixture containing a substrate that releases a detectable product upon cleavage by sPLA2.[8][9] c. The reaction progress is monitored over time using a microplate reader at the appropriate wavelength. d. The rate of the reaction is proportional to the sPLA2 activity in the plasma sample.

-

Data Analysis: Calculate the sPLA2 activity for each sample and compare the activity in treated animals to that in vehicle-treated control animals to determine the percentage of inhibition.

Visualizations

Signaling Pathway of sPLA2 in Atherosclerosis

Caption: sPLA2 signaling in atherosclerosis and the inhibitory action of this compound.

Experimental Workflow for In Vivo Study of this compound

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Role of group II secretory phospholipase A2 in atherosclerosis: 2. Potential involvement of biologically active oxidized phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

AZD2716 solubility and preparation for cell-based assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2716 is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes, which are implicated in the progression of coronary artery disease.[1][2] Specifically, this compound targets sPLA2-IIa, -V, and -X, which are found in human atherosclerotic lesions.[1][3] These enzymes play a crucial role in inflammation and lipid metabolism by hydrolyzing phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators.[1] By inhibiting sPLA2, this compound reduces the production of these pro-inflammatory lipids, thereby decreasing macrophage activation and the formation of foam cells, key events in the development of atherosclerosis.[1][3] This document provides detailed information on the solubility of this compound and protocols for its preparation for use in cell-based assays.

Data Presentation

Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. This information is critical for the preparation of stock solutions for in vitro and cell-based experiments.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 16 mg/mL[4] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL[4] |

| Ethanol | 16 mg/mL[4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.3 mg/mL[4] |

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting the sPLA2 signaling pathway.

Experimental Protocols

Preparation of this compound for Cell-Based Assays

This protocol describes the preparation of this compound solutions for use in typical cell-based assays. The procedure begins with the creation of a high-concentration stock solution in DMSO, followed by serial dilutions to obtain the desired final concentrations in cell culture medium.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Appropriate cell culture medium, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Procedure:

-

Stock Solution Preparation (10 mM):

-

The molecular weight of this compound is 373.4 g/mol .[4]

-

To prepare a 10 mM stock solution, weigh out 3.734 mg of this compound and dissolve it in 1 mL of DMSO.

-

Vortex the solution until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

-

Example Dilution Series:

To prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in cell culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Subsequent serial dilutions can be made from this working solution to generate a range of concentrations for dose-response studies.

Experimental Workflow

Caption: Workflow for the preparation of this compound solutions for cell-based assays.

References

Application Notes and Protocols for AZD2716 Inhibition of sPLA2 Activity in Atherosclerotic Plaque Homogenates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted phospholipase A2 (sPLA2) enzymes are increasingly recognized for their significant role in the pathophysiology of atherosclerosis.[1][2] These enzymes, particularly isoforms such as sPLA2-IIA, sPLA2-V, and sPLA2-X, are found in human atherosclerotic lesions and contribute to pro-atherogenic processes.[3] They act by hydrolyzing phospholipids in low-density lipoproteins (LDL), leading to the formation of small, dense LDL particles that are more readily taken up by macrophages, promoting foam cell formation and inflammation within the arterial wall.[1][3] This cascade of events is a critical step in the initiation and progression of atherosclerotic plaques.[2]

AZD2716 is a novel and potent inhibitor of sPLA2, demonstrating significant inhibitory activity against multiple sPLA2 isoforms.[3][4][5] Its efficacy has been observed not only in plasma but also directly within atherosclerotic plaque homogenates, making it a valuable tool for studying the role of sPLA2 in coronary artery disease and a potential therapeutic candidate.[4] These application notes provide detailed protocols for the preparation of atherosclerotic plaque homogenates and the subsequent measurement of sPLA2 activity inhibition by this compound.

Data Presentation

The inhibitory activity of this compound against various sPLA2 isoforms and in relevant biological matrices is summarized in the tables below. This data highlights the potency and specificity of this compound.

Table 1: Inhibitory Activity of this compound against Recombinant Human sPLA2 Isoforms

| sPLA2 Isoform | IC50 (nM) |

| sPLA2-IIA | 10 |

| sPLA2-V | 40 |

| sPLA2-X | 400 |

Data sourced from studies on the inhibitory profile of this compound.[4]

Table 2: Inhibitory Activity of this compound in Biological Matrices

| Biological Matrix | IC50 (nM) |

| Human Plasma (unbound fraction corrected, ICu,50) | 0.1 |

| HepG2 Cells (sPLA2 activity) | < 14 |

| Atherosclerotic Plaque Homogenates | 56 |

This table demonstrates the potent inhibition of sPLA2 activity by this compound in complex biological environments, including homogenates derived from human atherosclerotic plaques.[4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and the experimental design, the following diagrams have been generated.

Caption: sPLA2 Signaling in Atherosclerosis.

References

Application Notes & Protocols: AZD2716 in Lipid Mediator Pathway Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD2716 is a potent and selective inhibitor of secreted phospholipase A₂ (sPLA₂) enzymes.[1][2] sPLA₂ enzymes are key players in the initiation of inflammatory pathways, as they catalyze the hydrolysis of phospholipids at the sn-2 position to release free fatty acids, most notably arachidonic acid.[3][4] This process is the rate-limiting step in the production of eicosanoids, a major class of lipid mediators that includes prostaglandins and leukotrienes.[3] These mediators are deeply involved in a wide range of physiological and pathological processes, including inflammation and cardiovascular disease.[5]

This compound, specifically the (R)-enantiomer of the compound designated as '7' in its discovery publication, provides a powerful chemical tool to investigate the roles of specific sPLA₂ isoforms (IIa, V, and X) in these pathways.[1] Its high potency and excellent preclinical pharmacokinetic properties make it suitable for both in vitro and in vivo studies aimed at dissecting the function of sPLA₂ and its downstream lipid mediators in health and disease.[2][3]

Mechanism of Action & Signaling Pathway

This compound exerts its inhibitory effect by binding to the active site of sPLA₂ enzymes. Its primary amide group establishes hydrogen bonds and a coordination bond with the catalytic calcium ion essential for enzyme function, effectively blocking the enzyme's hydrolytic activity.[1] By inhibiting sPLA₂, this compound prevents the release of arachidonic acid from membrane phospholipids. This, in turn, blocks the subsequent synthesis of pro-inflammatory eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) pathway enzymes. This mechanism makes this compound a valuable tool for studying cellular events dependent on sPLA₂-mediated lipid signaling, such as macrophage activation, foam cell formation, and general inflammatory responses.[3]

Data Presentation

Inhibitory Potency of this compound

The inhibitory activity of this compound ((R)-7) was assessed against key human sPLA₂ isoforms and in human plasma. The data highlights its potent and broad-spectrum inhibition of the isoforms implicated in cardiovascular disease.[1]

| Target | IC₅₀ (nM) | Unbound Plasma ICu,50 (nM) |

| sPLA₂-IIa | 10 | N/A |

| sPLA₂-V | 40 | N/A |

| sPLA₂-X | 400 | N/A |

| Human Plasma sPLA₂ | N/A | 0.1 |

Table 1: Inhibitory concentration of this compound against various sPLA₂ isoforms. Data sourced from Giordanetto et al., 2016.[1] ICu,50 is the unbound concentration required for 50% inhibition in human plasma.

Preclinical Pharmacokinetic Profile of this compound

This compound demonstrates favorable pharmacokinetic properties across multiple species, indicating good bioavailability and low clearance, making it suitable for in vivo studies.[3]

| Species | Bioavailability (F%) | Clearance (mL/min/kg) |

| Rat | 100 | 5.2 |

| Dog | 71 | 1.8 |

| Cynomolgus Monkey | 98 | 3.5 |

Table 2: In vivo pharmacokinetic parameters of this compound in different species following intravenous administration. Data sourced from Giordanetto et al., 2016.[3]

Experimental Protocols

Protocol 1: In Vitro sPLA₂ Enzymatic Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of this compound against specific recombinant sPLA₂ isoforms.

Materials:

-

Recombinant human sPLA₂-IIa, -V, or -X

-

This compound stock solution in DMSO

-

Assay buffer (e.g., Tris-HCl with CaCl₂ and BSA)

-

Substrate solution (e.g., fluorescently labeled phospholipid substrate)

-

384-well microplates

-

Plate reader with fluorescence detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM, followed by a 10-point 1:3 serial dilution.

-

Enzyme Preparation: Dilute the sPLA₂ enzyme stock to the desired working concentration in the assay buffer.

-

Assay Plate Setup: Add 0.5 µL of the diluted this compound solution (or DMSO for control wells) to the wells of a 384-well plate.

-

Enzyme Addition: Add 14.5 µL of the diluted enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add 10 µL of the pre-warmed substrate solution to initiate the reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

Measurement: Measure the fluorescence signal using a plate reader at the appropriate excitation/emission wavelengths for the substrate used.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for Lipid Mediator Production

This protocol describes a general method to assess the effect of this compound on the production of a specific lipid mediator (e.g., Prostaglandin E₂, PGE₂) from stimulated cells.

Materials:

-

Cell line (e.g., macrophages like RAW 264.7 or primary human monocytes)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound

-

Cell lysis buffer or supernatant collection tubes

-

PGE₂ ELISA kit or LC-MS/MS system for lipidomics analysis

Methodology:

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells to induce sPLA₂ expression and activity. Incubate for a specified period (e.g., 18-24 hours).

-

Sample Collection: Collect the cell culture supernatant. If intracellular mediators are of interest, wash and lyse the cells.

-

Lipid Mediator Quantification: Measure the concentration of PGE₂ (or other lipid mediators) in the supernatant/lysate using a commercial ELISA kit according to the manufacturer's instructions. Alternatively, for broader profiling, use solid-phase extraction followed by LC-MS/MS analysis.

-

Data Analysis: Normalize the PGE₂ concentration to the total protein content in cell lysate wells if applicable. Compare the levels of PGE₂ in this compound-treated samples to the stimulated control to determine the extent of inhibition.

References

Application Notes: Measuring Secretory Phospholipase A2 (sPLA2) Inhibition with AZD2716 in Biological Samples

Introduction

Secretory phospholipase A2 (sPLA2) is a family of enzymes that play a crucial role in a variety of physiological and pathological processes, including inflammation, host defense, and lipid mediator production. These enzymes hydrolyze the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, such as arachidonic acid, and lysophospholipids. The released arachidonic acid can then be metabolized into pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Given their involvement in inflammatory diseases, sPLA2 enzymes are significant therapeutic targets.

AZD2716 is a potent and selective inhibitor of sPLA2. Accurate and reproducible methods for quantifying the inhibitory activity of this compound in biological samples are essential for preclinical and clinical development. These application notes provide detailed protocols for measuring sPLA2 inhibition by this compound in various biological matrices.

Key Signaling Pathway

The following diagram illustrates the central role of sPLA2 in the inflammatory cascade and the mechanism of inhibition by this compound.

Experimental Protocols

sPLA2 Activity Assay using a Fluorescence-Based Method

This protocol describes the measurement of sPLA2 activity in biological samples, such as plasma or cell culture supernatant, using a fluorescent substrate.

Materials:

-

Fluorescent sPLA2 substrate (e.g., NBD-C6-HPC)

-

sPLA2 Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~460/534 nm)

-

Biological sample (e.g., plasma, cell culture supernatant)

Procedure:

-

Sample Preparation: Centrifuge biological samples to remove any cellular debris. If necessary, dilute samples in sPLA2 Assay Buffer.

-

Assay Setup:

-

Add 50 µL of sPLA2 Assay Buffer to each well.

-

Add 10 µL of diluted biological sample to each well.

-

Add 10 µL of this compound solution at various concentrations (or vehicle control, e.g., DMSO) to the appropriate wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Enzyme Reaction:

-

Prepare the fluorescent sPLA2 substrate solution in sPLA2 Assay Buffer according to the manufacturer's instructions.

-

Add 30 µL of the substrate solution to each well to initiate the reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quantification of Arachidonic Acid Release using LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring sPLA2 activity by quantifying the release of arachidonic acid from cells or tissues treated with this compound.

Materials:

-

Cell culture medium or homogenization buffer

-

This compound stock solution (in DMSO)

-

Internal standard (e.g., deuterated arachidonic acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Sample Treatment:

-

For cell-based assays, culture cells to the desired confluency. Treat cells with different concentrations of this compound or vehicle for a specified period. Stimulate the cells with an appropriate agonist (e.g., calcium ionophore) to induce sPLA2 activity.

-

For tissue homogenates, homogenize the tissue in an appropriate buffer. Treat the homogenate with this compound or vehicle.

-

-

Lipid Extraction:

-

Following treatment, collect the cell culture medium or tissue homogenate.

-

Add the internal standard to each sample.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2 volumes of ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable C18 column with an appropriate gradient.

-

Detect and quantify arachidonic acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Calculate the concentration of arachidonic acid in each sample by comparing its peak area to that of the internal standard.

-

Determine the percent inhibition of arachidonic acid release for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value as described in the previous protocol.

-

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the described experiments.

Table 1: Inhibition of sPLA2 Activity by this compound in Human Plasma

| This compound Conc. (nM) | Mean Reaction Rate (RFU/min) | Std. Deviation | % Inhibition |

| 0 (Vehicle) | 150.2 | 12.5 | 0 |

| 1 | 135.8 | 10.1 | 9.6 |

| 10 | 80.1 | 7.8 | 46.7 |

| 50 | 45.3 | 5.2 | 69.8 |

| 100 | 20.7 | 3.1 | 86.2 |

| 500 | 8.9 | 1.5 | 94.1 |

| IC50 (nM) | \multicolumn{3}{c | }{35.4 } |

Table 2: Inhibition of Arachidonic Acid Release by this compound in A549 Cells

| This compound Conc. (nM) | Arachidonic Acid (ng/mL) | Std. Deviation | % Inhibition |

| 0 (Vehicle) | 25.6 | 2.1 | 0 |

| 1 | 22.1 | 1.8 | 13.7 |

| 10 | 14.3 | 1.2 | 44.1 |

| 50 | 8.2 | 0.9 | 68.0 |

| 100 | 4.5 | 0.5 | 82.4 |

| 500 | 2.1 | 0.3 | 91.8 |

| IC50 (nM) | \multicolumn{3}{c | }{28.9 } |

Logical Relationship Diagram

The following diagram illustrates the logical flow for selecting the appropriate assay for measuring sPLA2 inhibition based on the research question.

Troubleshooting & Optimization

Troubleshooting AZD2716 insolubility in aqueous buffers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD2716, a potent and selective secreted phospholipase A2 (sPLA2) inhibitor. Due to its hydrophobic nature, insolubility in aqueous buffers is a common challenge. This guide offers practical solutions and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: this compound is a lipophilic molecule with poor water solubility.[1][2] Its chemical structure contains hydrophobic regions that are not readily solvated by water. Direct dissolution in aqueous buffers like Phosphate Buffered Saline (PBS) will likely result in precipitation or the formation of a fine suspension.

Q2: What is the general strategy for preparing a working solution of this compound for in vitro experiments?

A2: The recommended approach is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system.

Q3: What are the recommended organic solvents for creating a stock solution of this compound?

A3: Based on available data, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are suitable organic solvents for preparing stock solutions of this compound.[2]

Q4: I am still observing precipitation even after diluting my DMSO stock solution into the aqueous buffer. What could be the reason?

A4: This can happen if the final concentration of this compound in the aqueous buffer exceeds its solubility limit under those specific conditions. The solubility of this compound in PBS at pH 7.2 is low (0.3 mg/mL).[2] Exceeding this concentration, even with a small amount of DMSO, can lead to precipitation. Consider lowering the final concentration of this compound or exploring the use of solubilizing agents.

Q5: Can I adjust the pH of my buffer to improve the solubility of this compound?